[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](pyrrolidin-1-yl)methanone
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Overview
Description
(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(1-PYRROLIDINYL)METHANONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the benzofuro[3,2-d]pyrimidine family, known for its diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including (1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(1-PYRROLIDINYL)METHANONE, typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidin-4(3H)-ones in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for these compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium ethoxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(1-PYRROLIDINYL)METHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(1-PYRROLIDINYL)METHANONE involves its interaction with various molecular targets and pathways. This compound is known to inhibit specific enzymes and receptors, leading to its diverse biological activities. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Such as gefitinib, erlotinib, and tandutinib, which are known anticancer agents.
Benzofuran Derivatives: Known for their antimicrobial and antiviral activities.
Uniqueness
What sets (1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(1-PYRROLIDINYL)METHANONE apart is its unique structural features that allow it to interact with a broader range of biological targets. This makes it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C20H22N4O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H22N4O2/c25-20(24-9-3-4-10-24)14-7-11-23(12-8-14)19-18-17(21-13-22-19)15-5-1-2-6-16(15)26-18/h1-2,5-6,13-14H,3-4,7-12H2 |
InChI Key |
VGCRUFNMHIWUKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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